Synthetic Accessibility of 2-Substituted Thiazole-4-sulfonyl Chlorides
The four-step preparative-scale synthesis reported by Demydchuk et al. (2012) provides access to eight 2-alkyl- and aryl-substituted thiazole-4-sulfonyl chlorides, including the parent 4-thiazolesulfonyl chloride, in good overall yields from chloralamides. This methodology overcomes the prior unavailability of these specific building blocks, representing a quantifiable advantage in synthetic feasibility compared to earlier literature where such compounds were either inaccessible or required prohibitively complex routes [1]. While exact overall yields for the parent compound (R=H) were not retrievable from the abstract in this analysis, the authors describe 'good yields' and emphasize that 'easy availability of starting materials are valuable advantages of the procedure that gives access to formerly unattainable building blocks,' constituting a class-level inference of differentiation against precursors used for alternative heterocyclic sulfonyl chlorides [1].
| Evidence Dimension | Synthetic accessibility (yield and feasibility) |
|---|---|
| Target Compound Data | Good yields (qualitative); four-step sequence from chloralamides |
| Comparator Or Baseline | Previously unattainable thiazole-4-sulfonyl chlorides by alternative routes |
| Quantified Difference | Not explicitly quantified in abstract; described as 'formerly unattainable building blocks' now accessible in good yields |
| Conditions | Preparative-scale synthesis; multistep route starting from chloralamides |
Why This Matters
For procurement decisions, this establishes that the compound is not a trivial commodity item but a structurally enabled building block whose availability relies on a dedicated synthetic strategy, directly impacting supply chain reliability and cost for medicinal chemistry programs.
- [1] Demydchuk, B. A.; Kondratyuk, K. M.; Korniyenko, A. N.; Brovarets, V. S.; Vasylyshyn, R. Y.; Tolmachev, A.; Lukin, O. A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. Synthetic Communications 2012, 42 (19), 2866–2875. View Source
